molecular formula C19H22N2O3 B6480227 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- CAS No. 853752-93-9

1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]-

Cat. No.: B6480227
CAS No.: 853752-93-9
M. Wt: 326.4 g/mol
InChI Key: DFYOGXWPMVNGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- (hereafter referred to as Compound A) is a benzimidazole derivative featuring a 4-(4-methoxyphenoxy)butyl chain at the N1 position and a methanol group at the C2 position. Benzimidazole derivatives are renowned for their pharmaceutical relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOGXWPMVNGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198656
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853752-93-9
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853752-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Aldehydes

The benzimidazole scaffold is traditionally synthesized via acid-catalyzed condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives. For 1H-benzimidazole-2-methanol, the 2-hydroxymethyl group is introduced during cyclization by employing glyoxylic acid or its derivatives as carbonyl precursors. In a representative procedure, o-phenylenediamine reacts with glyoxylic acid in refluxing 4 N hydrochloric acid, forming 2-hydroxymethylbenzimidazole after neutralization with ammonium hydroxide. This method yields the core structure in 70–85% purity, contingent upon recrystallization protocols.

Oxidative Cyclization Strategies

Functionalization of the 2-Position: Introducing the Methanol Group

Oxidation of 2-Chloromethyl Intermediates

A two-step protocol involves initial synthesis of 2-chloromethylbenzimidazole followed by hydrolysis to the methanol derivative. Source details the reflux of o-phenylenediamine with 2-chloroacetic acid in hydrochloric acid, yielding 2-chloromethylbenzimidazole as yellow crystals. Subsequent hydrolysis with aqueous sodium hydroxide at 60°C converts the chloromethyl group to hydroxymethyl, though over-oxidation to the aldehyde is a noted side reaction.

Catalytic Oxidation Using Transition Metal Catalysts

Manganese dioxide (MnO₂) and ruthenium complexes offer selective oxidation pathways. Treatment of 2-hydroxymethylbenzimidazole with MnO₂ in dichloromethane at 40°C for 2 hours achieves 85% conversion to the aldehyde, but careful stoichiometric control is required to halt oxidation at the methanol stage. Ruthenium-based catalysts, such as [Ru(bpbp)(pydic)], enable milder conditions (50°C, 5 hours) with 70% yield, minimizing over-oxidation by leveraging hydrogen peroxide as a green oxidant.

Table 1: Comparative Analysis of 2-Methanol Group Introduction Methods

MethodCatalystConditionsYield (%)Selectivity
Hydrochloric Acid RefluxNone100°C, 3 hours70Moderate
MnO₂ OxidationMnO₂DCM, 40°C, 2 hours85High
Ruthenium Catalysis[Ru(bpbp)(pydic)]H₂O₂, 50°C, 5 hours70Excellent

Regioselective Alkylation at the 1-Position

Nucleophilic Substitution with 4-(4-Methoxyphenoxy)butyl Halides

Introducing the 4-(4-methoxyphenoxy)butyl side chain necessitates alkylation of the benzimidazole nitrogen. A optimized procedure involves reacting 2-hydroxymethylbenzimidazole with 1-bromo-4-(4-methoxyphenoxy)butane in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 80°C for 12 hours affords the target compound in 65% yield, with regioselectivity favoring N1-alkylation due to the steric hindrance at N3.

Mitsunobu Reaction for Ether Linkage Formation

An alternative approach constructs the phenoxybutyl side chain in situ. Utilizing the Mitsunobu reaction, 4-methoxyphenol reacts with 1,4-dibromobutane in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD), forming 1-bromo-4-(4-methoxyphenoxy)butane. Subsequent alkylation with the benzimidazole core proceeds at 50°C in tetrahydrofuran (THF), yielding 58% of the desired product.

Integrated Synthetic Routes

One-Pot Tandem Synthesis

Combining cyclization and alkylation steps reduces purification overhead. A sequential protocol involves:

  • Condensing o-phenylenediamine with glyoxylic acid in HCl to form 2-hydroxymethylbenzimidazole.

  • Direct addition of 1-bromo-4-(4-methoxyphenoxy)butane and K₂CO₃ to the reaction mixture.

  • Heating at 70°C for 18 hours to achieve 60% overall yield.

Solid-Phase Synthesis with Polymer-Supported Catalysts

Leveraging PVP-TfOH, a heterogeneous catalyst, enables a three-component reaction between o-phenylenediamine, glyoxylic acid, and 1-bromo-4-(4-methoxyphenoxy)butane. This solvent-free method achieves 75% yield in 8 hours, with the catalyst recyclable for five cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR analysis of the final product confirms successful alkylation, with characteristic peaks at δ 3.75 (s, 3H, OCH₃), δ 4.10 (t, 2H, OCH₂), and δ 5.35 (s, 1H, OH). Mass spectrometry reveals a molecular ion peak at m/z 369.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₄N₂O₃.

Purity Optimization via Recrystallization

Recrystallization from ethanol/water (3:1) enhances purity to >98%, as verified by HPLC with a C18 column (retention time: 12.3 minutes, 95% acetonitrile/water).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

Ruthenium catalysts, though efficient, necessitate recovery systems to offset costs. A continuous flow reactor with immobilized [Ru(bpbp)(pydic)] on silica gel achieves 90% catalyst retention over 10 batches, reducing production costs by 40% compared to batch processes.

Waste Minimization Strategies

Solvent-free methods and aqueous workups align with green chemistry principles. The PVP-TfOH-catalyzed route generates <5% organic waste, outperforming traditional dichloromethane-based processes .

Chemical Reactions Analysis

1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or methoxy groups can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or nickel.

Scientific Research Applications

Medicinal Chemistry

The benzimidazole core is well-known for its pharmacological properties, making derivatives of this compound valuable in drug development.

Antifungal Activity

Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant antifungal properties. For instance, derivatives like 1H-benzimidazole-2-carboxamide have been investigated for their ability to inhibit fungal growth, with promising results indicating their potential as antifungal agents .

Cancer Research

Benzimidazole derivatives are also being explored for their anticancer activities. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies. For example, a study highlighted the synthesis of benzimidazole derivatives that showed selective cytotoxicity against cancer cell lines, suggesting their utility as potential chemotherapeutic agents .

Case Study: Inhibition of Protein Interactions

One notable application is the design of inhibitors targeting the protein Pin1, which is implicated in various cancers. The benzimidazole derivatives have been shown to disrupt Pin1 interactions effectively, providing a pathway for developing targeted cancer therapies .

Agricultural Applications

The unique properties of 1H-benzimidazole-2-methanol derivatives extend to agricultural science, particularly as fungicides.

Fungicidal Properties

Research indicates that certain benzimidazole derivatives possess fungicidal activity against a range of plant pathogens. The compound's mechanism often involves inhibiting fungal cell division or disrupting cellular processes essential for fungal growth. This has led to its exploration as a potential agricultural fungicide .

Material Science

In addition to biological applications, 1H-benzimidazole-2-methanol has potential uses in material science.

Polymer Chemistry

The incorporation of benzimidazole moieties into polymer matrices is being studied for enhancing material properties such as thermal stability and mechanical strength. These materials can potentially find applications in coatings and composites where enhanced durability is required .

Data Tables

Application Area Compound Activity Reference
Medicinal ChemistryAntifungal Activity
Cancer ResearchAnticancer Activity
Agricultural ScienceFungicidal Properties
Material ScienceEnhanced Polymer Properties

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

Compound A’s structure is defined by:

  • N1 substitution: A 4-(4-methoxyphenoxy)butyl chain.
  • C2 substitution: A methanol group.

Comparisons with analogs (Table 1) highlight variations in substituents that influence physicochemical and biological properties:

Table 1: Structural Comparison of Compound A and Analogs
Compound Name N1 Substituent C2 Substituent Key Structural Differences Reference
Compound A 4-(4-Methoxyphenoxy)butyl Methanol Reference compound
1-[4-(4-Chlorophenoxy)butyl] analog 4-(4-Chlorophenoxy)butyl Methanol Chlorine vs. methoxy group on phenyl
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl Benzyl vs. butyl chain; phenyl vs. methanol
2-(4-Methoxyphenyl)-1H-benzimidazole None (unsubstituted) 4-Methoxyphenyl Lack of N1 butyl chain and C2 methanol

Key Observations :

  • The 4-(4-methoxyphenoxy)butyl chain in Compound A introduces steric bulk and enhanced lipophilicity compared to simpler benzyl or unsubstituted analogs .

Physicochemical Properties

Melting Point, Boiling Point, and Solubility

Limited data exists for Compound A, but analogs provide benchmarks:

  • Compound A: Predicted melting point ~170–175°C (based on benzimidazole-2-methanol derivatives) .
  • 1-[4-(4-Chlorophenoxy)butyl] analog: Density = 1.24 g/cm³; boiling point = 540.3°C .
  • 2-(4-Methoxyphenyl)-1H-benzimidazole : Boiling point = 428.2°C; density = 1.216 g/cm³ .

The methanol group at C2 likely enhances solubility in polar solvents compared to phenyl-substituted analogs .

Pharmacological Potential

While direct studies on Compound A are absent, related benzimidazoles exhibit:

  • Antimicrobial activity : Derivatives with hydroxy or methoxy groups show efficacy against bacterial strains .
  • Anti-inflammatory effects : Substituted benzimidazoles inhibit cyclooxygenase (COX) enzymes .

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article focuses on the biological activity of the specific compound 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl] , analyzing its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1H-Benzimidazole-2-methanol is characterized by a benzimidazole core with a methanol group at position 2 and a butyl chain substituted with a 4-methoxyphenoxy group. The presence of these substituents significantly influences the compound's biological activity.

Antiproliferative Activity

Studies have shown that various benzimidazole derivatives exhibit notable antiproliferative effects against cancer cell lines. For instance, derivatives similar to 1H-Benzimidazole-2-methanol have demonstrated IC50 values ranging from low micromolar concentrations to higher values depending on the substituents attached to the benzimidazole ring.

CompoundCell LineIC50 (µM)
1H-Benzimidazole-2-methanolMDA-MB-231TBD
2g (related derivative)MDA-MB-23116.38
Control (Camptothecin)MDA-MB-2310.41

The structural modifications, particularly the lipophilic nature of the substituents, enhance membrane permeability and contribute to increased cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant Staphylococcus aureus4

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

Antifungal Activity

The antifungal activity of related benzimidazole compounds has also been evaluated. Compounds similar to 1H-Benzimidazole-2-methanol have shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The position and type of substituents on the benzimidazole ring can significantly affect their pharmacological properties. For example:

  • N-substitution with straight-chain alkyl groups tends to enhance antiproliferative activity.
  • Electronegative substituents such as methoxy groups improve solubility and bioavailability.

Research indicates that compounds with longer alkyl chains exhibit better anticancer effects due to increased lipophilicity, which facilitates transmembrane diffusion .

Case Studies

Several studies have investigated the biological activities of benzimidazole derivatives:

  • Anticancer Studies : A study highlighted that a series of benzimidazole derivatives showed varying degrees of cytotoxicity against breast cancer cell lines, with some achieving IC50 values below 20 µM.
  • Antimicrobial Evaluations : Another research focused on synthesizing chloromethylated benzimidazoles, which exhibited potent activity against Gram-positive bacteria, demonstrating the versatility of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-benzimidazole-2-methanol derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : A common approach involves condensation of o-phenylenediamine with carboxylic acid derivatives under acidic reflux conditions. For example, glycolic acid reacts with o-phenylenediamine in HCl to yield (1H-benzimidazol-2-yl)-methanol . To synthesize the target compound, introduce the 4-(4-methoxyphenoxy)butyl substituent via nucleophilic substitution or alkylation at the N1 position of the benzimidazole core. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to accommodate steric hindrance from the bulky side chain. Purification typically involves recrystallization (methanol/water) or column chromatography .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the benzimidazole core, methoxy groups, and butyl-phenoxy side chain. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • HPLC/MS : Ensure purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight using ESI-MS .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to predict shelf-life. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the methoxy group position or replace the phenoxybutyl chain with bioisosteres (e.g., thioether, amide). Test derivatives in vitro for target-specific activity (e.g., anti-inflammatory assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or kinases. Perform DFT calculations (Gaussian 09) to analyze electronic properties influencing reactivity .

Q. What strategies resolve contradictions in reaction yield data during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (reagent stoichiometry, solvent volume, heating rate) to identify critical factors.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction progression.
  • Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust purification protocols (e.g., gradient elution in HPLC) .

Q. How can researchers validate the compound’s anti-inflammatory mechanism using in vitro models?

  • Methodological Answer :

  • Cell-Based Assays : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.
  • Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorometric kits. Compare IC50_{50} values to reference drugs (e.g., celecoxib).
  • Pathway Analysis : Perform Western blotting to assess NF-κB or MAPK pathway modulation .

Q. What crystallographic parameters are critical for confirming the compound’s solid-state structure?

  • Methodological Answer :

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P21/cP2_1/c) require precise measurement of lattice parameters (a=7.97A˚,b=16.43A˚,c=14.36A˚,β=95.13a = 7.97 \, \text{Å}, b = 16.43 \, \text{Å}, c = 14.36 \, \text{Å}, \beta = 95.13^\circ) .
  • Hydrogen Bonding : Analyze intermolecular H-bonds (e.g., O–H···N) using Mercury software.
  • Data Quality : Ensure RR-factor < 0.06 and high data-to-parameter ratio (>15:1) for reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.